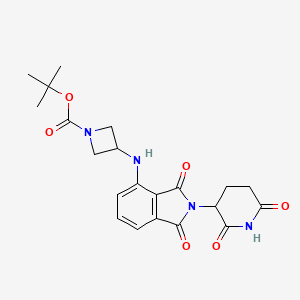
tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate is a compound that features a tert-butyl group, a dimethylpropyl group, and a hydroxyethyl group attached to a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate typically involves the reaction of tert-butyl isocyanate with 2,2-dimethylpropylamine and 2-hydroxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The use of flow microreactors has been shown to enhance the synthesis of similar compounds by providing better control over reaction parameters and reducing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve the use of nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a protective group in peptide synthesis.
Medicine: Explored for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the carbamate moiety can undergo hydrolysis to release active amines. These interactions can modulate various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-butyl carbamate: Similar structure but lacks the dimethylpropyl and hydroxyethyl groups.
N-(2-hydroxyethyl)carbamate: Similar structure but lacks the tert-butyl and dimethylpropyl groups.
N-(2,2-dimethylpropyl)carbamate: Similar structure but lacks the tert-butyl and hydroxyethyl groups.
Uniqueness
tert-butylN-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate is unique due to the presence of all three functional groups (tert-butyl, dimethylpropyl, and hydroxyethyl) in a single molecule. This combination of groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C12H25NO3 |
|---|---|
Poids moléculaire |
231.33 g/mol |
Nom IUPAC |
tert-butyl N-(2,2-dimethylpropyl)-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-11(2,3)9-13(7-8-14)10(15)16-12(4,5)6/h14H,7-9H2,1-6H3 |
Clé InChI |
NGSNSLPUEIBAIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CN(CCO)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


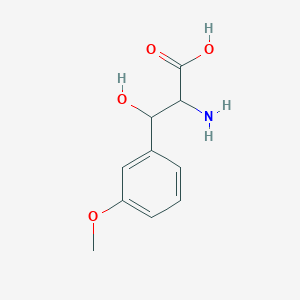
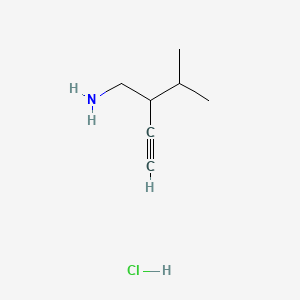
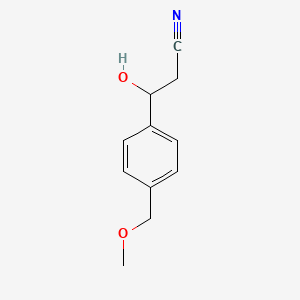
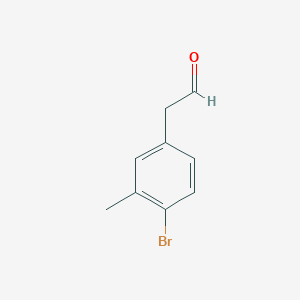
![2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B13550354.png)
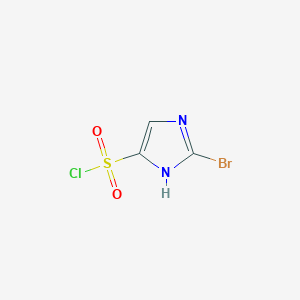
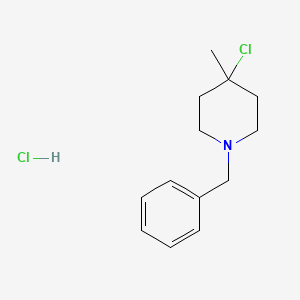
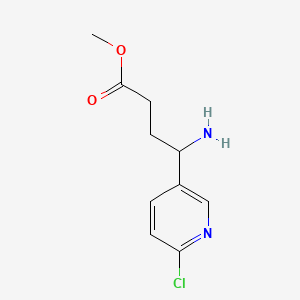
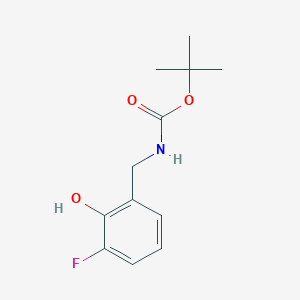
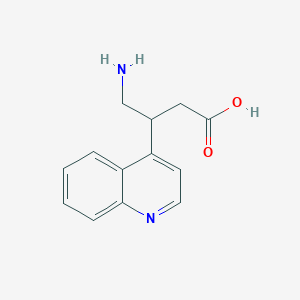
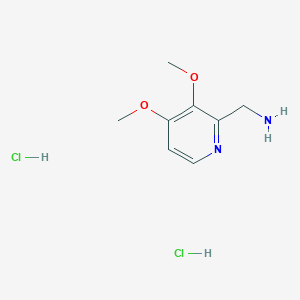
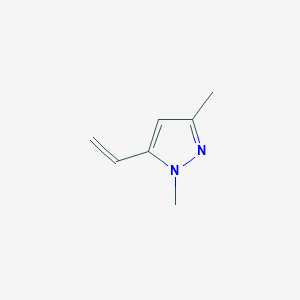
![8'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]hydrochloride](/img/structure/B13550398.png)
